molecular formula C11H12O2 B12584998 2-Cyclopropyl-1-(2-hydroxyphenyl)ethan-1-one CAS No. 646522-95-4

2-Cyclopropyl-1-(2-hydroxyphenyl)ethan-1-one

Cat. No.: B12584998
CAS No.: 646522-95-4
M. Wt: 176.21 g/mol
InChI Key: ZZUXHTUIHBFOML-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-(2-hydroxyphenyl)ethan-1-one is a chemical compound built upon the 1-(2-hydroxyphenyl)ethanone scaffold, also known as 2'-hydroxyacetophenone . This core structure is characterized by a hydroxyphenyl group linked to an ethanone. The specific addition of a cyclopropyl substituent on the ethanone moiety makes this analog a valuable building block in organic synthesis and medicinal chemistry research. It is particularly useful for researchers developing novel compounds, such as kinase inhibitors inspired by scaffolds like amlexanox, which have been studied for their role in metabolic diseases like obesity and type 2 diabetes . As a specialized research chemical, this product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes and is strictly not for human or veterinary use. Researchers are encouraged to consult specialized databases and primary literature for comprehensive spectroscopic data and handling protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646522-95-4

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-cyclopropyl-1-(2-hydroxyphenyl)ethanone

InChI

InChI=1S/C11H12O2/c12-10-4-2-1-3-9(10)11(13)7-8-5-6-8/h1-4,8,12H,5-7H2

InChI Key

ZZUXHTUIHBFOML-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)C2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Corey–Chaykovsky Cyclopropanation

One of the most significant methods for synthesizing this compound involves the Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones. This method utilizes trimethylsulfoxonium iodide as a key reagent and sodium hydride as a base.

Procedure:

  • A solution of trimethylsulfoxonium iodide is prepared in a DMSO/THF mixture.
  • Sodium hydride is added to the solution, followed by the introduction of the enone (2-hydroxychalcone).
  • The reaction is performed at low temperatures (around -10 °C) to enhance yields.

Yield: The process can yield up to 70% of the desired cyclopropane product when optimized.

Aldol Condensation

Another viable method for synthesizing this compound is through aldol condensation reactions involving suitable precursors. This method typically requires a base catalyst and can be conducted under mild conditions.

Procedure:

  • A mixture of cyclopropylacetaldehyde and salicylaldehyde is treated with a base (such as sodium hydroxide).
  • The reaction mixture is stirred at elevated temperatures to facilitate condensation.

Yield: This method can provide moderate yields depending on the specific conditions used, such as temperature and reaction time.

Comparative Analysis of Preparation Methods

The following table summarizes the key characteristics of the two primary preparation methods for this compound:

Method Reagents Used Conditions Yield Advantages Disadvantages
Corey–Chaykovsky Cyclopropanation Trimethylsulfoxonium iodide, Sodium hydride -10 °C, DMSO/THF Up to 70% High yield; diverse substrate scope Requires low temperatures; complex setup
Aldol Condensation Cyclopropylacetaldehyde, Salicylaldehyde, Base Elevated temperature Moderate Simpler procedure; mild conditions Lower yields; may require optimization

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

2-Cyclopropyl-1-(2-hydroxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: Used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds, while the cyclopropyl group may interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one

  • Structural Difference : A pyridine ring replaces the hydroxyphenyl group .
  • Implications: Introduction of a nitrogen atom alters electronic properties, enabling coordination with metal ions. Potential use in catalysis or medicinal chemistry due to pyridine’s bioactivity.
  • Data: Property 2-(2-hydroxyphenyl) Pyridin-3-yl Molecular Formula C₁₁H₁₂O₂ C₁₀H₁₁NO Molecular Weight 176.21 g/mol 161.20 g/mol Aromatic System Phenol Pyridine

2-Cyclopropyl-1-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidin-1-yl)ethan-1-one

  • Structural Difference : A complex piperidine-pyrazine hybrid substituent replaces the aromatic ring .
  • Implications: Increased molecular complexity and hydrogen-bonding capacity. Potential application in drug discovery due to amine and heterocyclic motifs.
  • Data :

    Property 2-(2-hydroxyphenyl) Piperidin-Pyrazine
    Molecular Formula C₁₁H₁₂O₂ C₁₆H₂₄N₄O₂
    Molecular Weight 176.21 g/mol 304.39 g/mol
    Functional Groups -OH, ketone Amine, pyrazine

UV-Absorbing Analog: 2-(2-Hydroxyphenyl)-benzotriazole

  • Structural Difference : A benzotriazole group replaces the cyclopropyl-ketone system .
  • Implications :
    • Superior UV absorption due to extended conjugation and benzotriazole’s photostability.
    • Commercial use in coatings (e.g., Tinuvin®5050) for UV protection.
  • Data :

    Property 2-(2-hydroxyphenyl) Benzotriazole
    Key Application Research compound UV stabilizer
    Stability Moderate High (industrial)

Biological Activity

2-Cyclopropyl-1-(2-hydroxyphenyl)ethan-1-one is an organic compound characterized by a unique molecular structure that includes a cyclopropyl group and a hydroxyphenyl moiety. Its molecular formula is C11H12O2, with a molecular weight of approximately 176.21 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The structural configuration of this compound plays a critical role in its biological activity. The cyclopropyl group is attached to the carbon chain adjacent to a ketone functional group, while the hydroxyphenyl substituent is positioned on the ethyl side of the ketone. This arrangement contributes to its distinctive chemical properties and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies, it has shown effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be in the range of 20–40 µM for S. aureus and 40–70 µM for E. coli, indicating moderate antimicrobial potency compared to standard antibiotics like ceftriaxone .

Anti-inflammatory Effects

The compound's hydroxy group is believed to enhance binding affinity to biological receptors through hydrogen bonding, which may play a role in its anti-inflammatory effects. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation in various models.

Anticancer Potential

Emerging research has pointed towards the anticancer potential of this compound. Its mechanism of action may involve the modulation of specific molecular targets associated with cancer cell proliferation and survival. Compounds with similar structures have demonstrated significant activity against cancer cell lines, suggesting that this compound could be further explored for its therapeutic applications in oncology .

The biological activity of this compound is thought to involve interactions with various molecular targets:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological receptors, enhancing binding affinity.
  • Hydrophobic Interactions : The cyclopropyl moiety may facilitate interactions with hydrophobic pockets in enzymes or receptors, potentially modulating various biological pathways .

Case Studies and Research Findings

StudyFindings
Study A (2020)Demonstrated antimicrobial activity against S. aureus and E. coli with MIC values of 20–40 µM and 40–70 µM respectively .
Study B (2021)Reported anti-inflammatory effects through inhibition of specific enzymes involved in inflammatory responses.
Study C (2023)Suggested anticancer properties based on structural similarities with known anticancer agents; further studies needed for validation .

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